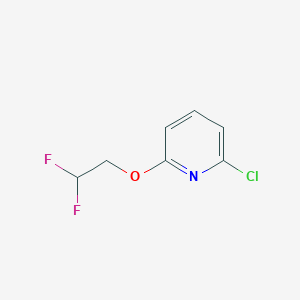

2-Chloro-6-(2,2-difluoroethoxy)pyridine

CAS No.: 1555166-90-9

Cat. No.: VC3094967

Molecular Formula: C7H6ClF2NO

Molecular Weight: 193.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1555166-90-9 |

|---|---|

| Molecular Formula | C7H6ClF2NO |

| Molecular Weight | 193.58 g/mol |

| IUPAC Name | 2-chloro-6-(2,2-difluoroethoxy)pyridine |

| Standard InChI | InChI=1S/C7H6ClF2NO/c8-5-2-1-3-7(11-5)12-4-6(9)10/h1-3,6H,4H2 |

| Standard InChI Key | MLROLTSDZHYMRJ-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC(=C1)Cl)OCC(F)F |

| Canonical SMILES | C1=CC(=NC(=C1)Cl)OCC(F)F |

Introduction

Chemical Structure and Properties

Structural Characteristics

2-Chloro-6-(2,2-difluoroethoxy)pyridine is characterized by a pyridine ring with a chlorine substituent at the 2-position and a difluoroethoxy group at the 6-position. This arrangement creates a molecule with unique electronic distribution and reactivity potential. The difluoroethoxy group introduces fluorine atoms that enhance lipophilicity and metabolic stability, while the chloro group provides a reactive site for further functionalization.

| Property | 2-Chloro-4-(2,2-difluoroethoxy)pyridine | 2-Chloro-6-(2,2-difluoroethoxy)pyridine (estimated) |

|---|---|---|

| Molecular Formula | C₇H₆ClF₂NO | C₇H₆ClF₂NO |

| Molecular Weight | 193.58 | 193.58 |

| Physical State | Solid | Likely solid |

| CAS Number | 1556698-90-8 | Not specified in available data |

| Appearance | White to off-white solid | Likely white to off-white solid |

| Solubility | Soluble in organic solvents | Expected to be soluble in common organic solvents |

The 2-chloro substitution pattern would be expected to influence the compound's electronic properties, with the nitrogen in the pyridine ring and the chlorine creating an electron-deficient center at the 2-position. This electronic arrangement makes the compound susceptible to nucleophilic substitution reactions, particularly at the carbon bearing the chlorine atom.

Synthesis Methods

Proposed Synthetic Pathway

A potential synthetic route for 2-Chloro-6-(2,2-difluoroethoxy)pyridine might include:

-

Starting with commercially available 2,6-dichloropyridine

-

Treating with 2,2-difluoroethanol under basic conditions to facilitate nucleophilic aromatic substitution

-

Optimizing reaction conditions to ensure regioselectivity for substitution at the 6-position

-

Purification via crystallization or chromatographic techniques

Patent information from search results suggests that related reactions often employ bases such as triethylamine or potassium carbonate to facilitate nucleophilic substitution . The reactions may benefit from catalysts like 4-dimethylaminopyridine (DMAP) to enhance reactivity and might be conducted in aprotic solvents such as acetonitrile or toluene.

Reaction Conditions and Considerations

Based on synthesis methods for related compounds described in patent literature, the following reaction conditions might be applicable:

The reaction yield and purity would likely be influenced by factors such as reagent stoichiometry, temperature control, and purification techniques employed.

Applications in Chemical Research

Pharmaceutical Development

2-Chloro-6-(2,2-difluoroethoxy)pyridine, like related fluorinated pyridine derivatives, likely serves as a valuable building block in pharmaceutical research. The presence of the chlorine atom at position 2 makes this compound particularly valuable as a synthetic intermediate, as this position can undergo further functionalization through various coupling reactions, including Suzuki, Negishi, or Buchwald-Hartwig methodologies.

Evidence from patent literature indicates that related compounds containing the 6-(2,2-difluoroethoxy)pyridine motif appear in more complex structures being developed for pharmaceutical applications . The compound "6-chloro-N-[6-(2,2-difluoroethoxy)-5-fluoro-2-methoxypyridin-3-yl]-7-fluoro-1H-indole-3-sulfonamide" mentioned in search result illustrates how this structural element is incorporated into potential drug candidates.

Agrochemical Applications

Fluorinated heterocycles, including those with difluoroethoxy substituents, have found significant applications in agrochemical development. The lipophilicity imparted by the fluorine atoms can enhance penetration through plant cuticles, while the metabolic stability conferred by the C-F bonds can extend the active lifetime of resulting compounds.

The strategic positioning of functional groups in 2-Chloro-6-(2,2-difluoroethoxy)pyridine would likely make it useful in developing compounds with specific bioactivity profiles targeted at agricultural applications, potentially including herbicides, fungicides, or insecticides.

Role as a Chemical Intermediate

The compound's bifunctional nature, featuring both a reactive chloro group and a metabolically stable difluoroethoxy moiety, positions it as a versatile intermediate in organic synthesis. Potential transformations include:

-

Metal-catalyzed cross-coupling reactions at the chlorine-bearing carbon

-

Directed ortho-metallation chemistry

-

Nucleophilic aromatic substitution to replace the chlorine with other functional groups

-

Integration into more complex heterocyclic systems

Research Findings

Comparative Analysis with Related Structures

Several related compounds appear in the search results, allowing for structural comparisons and inferences about potential applications:

Current Research Directions

Patent literature suggests active research interest in compounds containing the 6-(2,2-difluoroethoxy)pyridine structural motif, particularly in the context of developing new bioactive molecules . This research appears to focus on:

-

Optimizing synthetic pathways to access these compounds efficiently

-

Exploring structure-activity relationships to enhance desired biological activities

-

Developing novel applications in pharmaceutical and agrochemical domains

-

Investigating metabolic profiles and stability of the resulting compounds

Future Perspectives

Emerging Applications

The unique properties of 2-Chloro-6-(2,2-difluoroethoxy)pyridine suggest several promising avenues for future research and application:

-

Development of targeted therapeutics exploiting the compound's unique binding potential

-

Creation of agrochemicals with improved environmental profiles

-

Utilization in materials science, particularly in compounds requiring specific electronic properties

-

Exploration of catalytic applications leveraging the pyridine nitrogen and fluorine-containing substituent

Synthetic Challenges and Opportunities

Further research on this compound could address several synthetic challenges:

-

Developing more efficient and regioselective methods for introducing the difluoroethoxy group

-

Exploring green chemistry approaches to reduce environmental impact of synthesis

-

Scaling up synthetic methods for industrial applications

-

Investigating asymmetric transformations involving this building block

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume